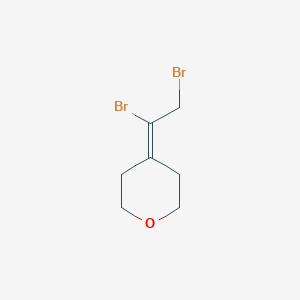

4-(1,2-Dibromoethylidene)oxane

Description

Properties

IUPAC Name |

4-(1,2-dibromoethylidene)oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Br2O/c8-5-7(9)6-1-3-10-4-2-6/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWBOBOXMAFEBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1=C(CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Dibromoethylidene)oxane typically involves the halogenation of an oxane derivative. One common method is the reaction of an oxane compound with bromine in the presence of a catalyst. The reaction conditions often include a controlled temperature and the use of solvents to facilitate the reaction. For example, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives, which can then be further brominated to produce 4-(1,2-Dibromoethylidene)oxane .

Industrial Production Methods

Industrial production of 4-(1,2-Dibromoethylidene)oxane may involve large-scale halogenation processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Dibromoethylidene)oxane undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of debrominated or partially reduced products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents under controlled temperature and pH conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines in polar solvents.

Major Products Formed

Oxidation: Diols, carboxylic acids, and other oxidized derivatives.

Reduction: Debrominated compounds, partially reduced derivatives.

Substitution: Substituted oxane derivatives with various functional groups.

Scientific Research Applications

4-(1,2-Dibromoethylidene)oxane has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1,2-Dibromoethylidene)oxane involves its interaction with various molecular targets. The dibromoethylidene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity .

Comparison with Similar Compounds

The following analysis compares 4-(1,2-Dibromoethylidene)oxane with structurally related brominated oxanes and ethylidene derivatives, based on synthesis pathways, physicochemical properties, and reactivity.

Structural Analogues from Patent Literature

lists brominated oxane derivatives synthesized for pharmaceutical intermediates, such as:

- 2-[2-(3-Bromopropoxy)ethoxy]oxane

- 2-[3-(4-Bromobutoxy)propoxy]oxane

These compounds feature brominated alkoxy side chains attached to the oxane ring, differing from 4-(1,2-Dibromoethylidene)oxane, which has bromines directly on an ethylidene group. The presence of a conjugated double bond in the latter may enhance electrophilic reactivity compared to the aliphatic bromoalkoxy derivatives .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Inferred data due to lack of direct experimental reports.

Key observations:

- Bromoalkoxy-oxanes (e.g., 2-[2-(3-bromopropoxy)ethoxy]oxane) exhibit longer HPLC retention times (~1.40 minutes) under SMD-TFA05 conditions, likely due to increased hydrophobicity from alkoxy chains .

Stability and Handling

- Brominated ethylidene compounds are typically sensitive to light and moisture, requiring inert storage conditions. In contrast, bromoalkoxy-oxanes (e.g., Reference Example 74 in ) may exhibit greater stability due to their aliphatic ether linkages .

Biological Activity

Overview

4-(1,2-Dibromoethylidene)oxane is an organic compound notable for its dibromoethylidene group attached to an oxane ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will delve into the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C₈H₈Br₂O

- Molecular Weight : 269.96 g/mol

- Structure : The compound is characterized by a dibromoethylidene moiety, which influences its reactivity and biological interactions.

The biological activity of 4-(1,2-Dibromoethylidene)oxane can be attributed to its ability to form reactive intermediates through nucleophilic attacks. These intermediates can interact with various biological molecules, potentially disrupting cellular processes. The presence of bromine atoms enhances its reactivity compared to similar compounds with different halogens.

Antimicrobial Properties

Research indicates that 4-(1,2-Dibromoethylidene)oxane exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have shown that 4-(1,2-Dibromoethylidene)oxane possesses anticancer properties, particularly against certain cancer cell lines such as breast and lung cancer. The compound appears to induce apoptosis in these cells through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

The observed cytotoxicity is attributed to the compound's ability to interfere with cell cycle progression and induce DNA damage.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various halogenated compounds, including 4-(1,2-Dibromoethylidene)oxane. The results indicated a strong correlation between bromination and increased antimicrobial activity, highlighting the potential for this compound in treating resistant bacterial infections.

Study 2: Anticancer Activity

Another investigation detailed in Cancer Research assessed the effects of 4-(1,2-Dibromoethylidene)oxane on human cancer cell lines. The study concluded that the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a lead compound in cancer therapy development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.